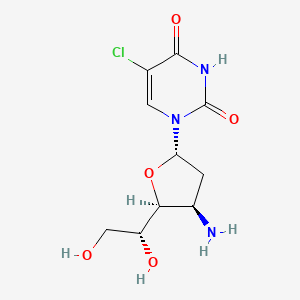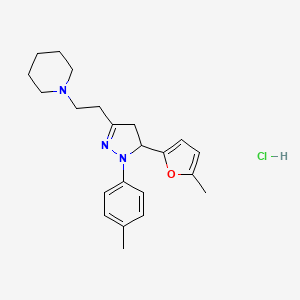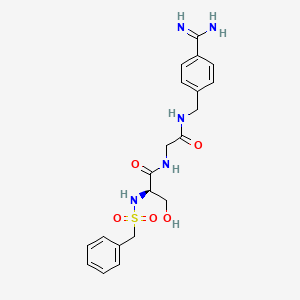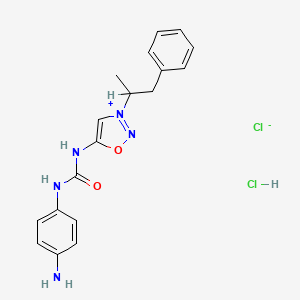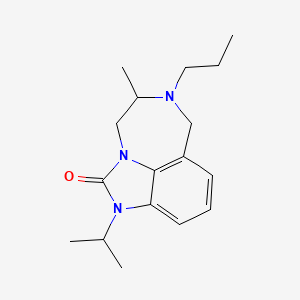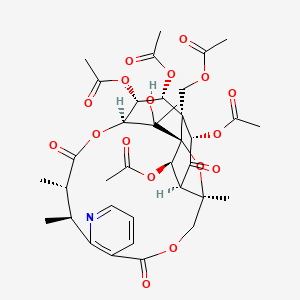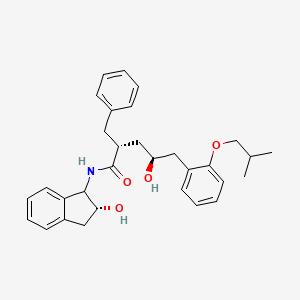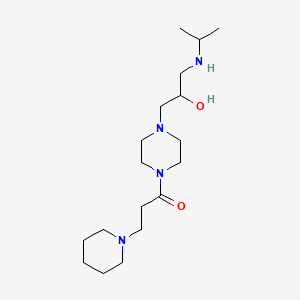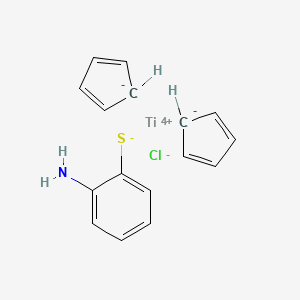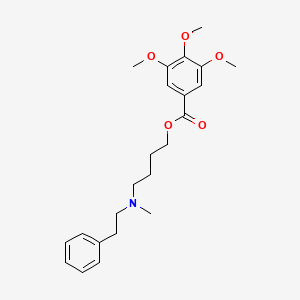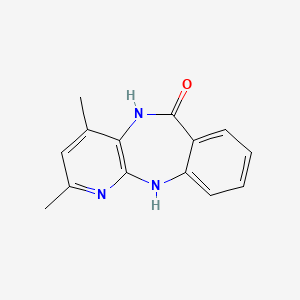
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a heterocyclic compound that belongs to the benzodiazepine family. This compound is known for its potential applications in medicinal chemistry, particularly as a ligand for muscarinic receptors. It has been studied for its selective binding affinities and antagonistic activities towards specific receptor subtypes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-N-(2-chloropyridyl-3-yl)benzamide.
Reaction Conditions: In a 1000 ml reaction flask, 600 ml of butanol, 100 g of 2-amino-N-(2-chloropyridyl-3-yl)benzamide, and 2 ml of concentrated sulfuric acid are added. The reaction mixture is refluxed for 3 hours at a temperature of 80°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions and purification steps are optimized to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one has several scientific research applications:
Chemistry: It is used in the synthesis of fluorescent derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with muscarinic receptors, particularly the M2 subtype.
Medicine: It has potential therapeutic applications as a selective muscarinic receptor antagonist, which can be useful in treating conditions like bradycardia.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in chemical synthesis
作用機序
The mechanism of action of 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its binding to muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, such as the reduction of bradycardia. The compound shows high selectivity for the M2 muscarinic receptor subtype, making it a valuable tool in pharmacological research .
類似化合物との比較
Similar Compounds
5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: This compound shares a similar core structure but lacks the 2,4-dimethyl substitution.
AF-DX 116:
Uniqueness
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for the M2 muscarinic receptor. This makes it particularly useful in research focused on selective receptor targeting and therapeutic applications.
特性
CAS番号 |
114368-13-7 |
|---|---|
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC名 |
2,4-dimethyl-5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C14H13N3O/c1-8-7-9(2)15-13-12(8)17-14(18)10-5-3-4-6-11(10)16-13/h3-7H,1-2H3,(H,15,16)(H,17,18) |
InChIキー |
NEJSZRPFHKBQHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1NC(=O)C3=CC=CC=C3N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


